BenchChemオンラインストアへようこそ!

N2-Trityl Valsartan Benzyl Ester-d9

Isotope dilution mass spectrometry Impurity profiling LC-MS/MS quantification

N2-Trityl Valsartan Benzyl Ester-d9 is the only deuterated valsartan intermediate retaining both N2-trityl and benzyl ester protections (MW 777.01, +9.05 Da vs. unlabelled). Unlike simple valsartan-d9, this dual-protected scaffold survives all intermediate purification steps, enabling mass-balance accountability through the full synthetic sequence. The D9 label on the pentanoyl chain permits selective MRM detection for absolute impurity quantification (±8% accuracy). Serves as an ANDA impurity reference standard, precursor for in-house valsartan-d9 internal standard, and tracer for deprotection kinetics studies. Dual functionality eliminates separate labeled intermediate purchases.

Molecular Formula C₅₀H₄₀D₉N₅O₃
Molecular Weight 777.01
Cat. No. B1161899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Trityl Valsartan Benzyl Ester-d9
SynonymsBenzyl 3-Methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentan-d9-amido)butanoate;  N-(1-Oxopentyl-d9)-N-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester
Molecular FormulaC₅₀H₄₀D₉N₅O₃
Molecular Weight777.01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Trityl Valsartan Benzyl Ester-d9: A Deuterated Late-Stage Valsartan Intermediate for Quantitative Impurity Profiling and Isotope Dilution LC-MS/MS


N2-Trityl Valsartan Benzyl Ester-d9 (C₅₀H₄₀D₉N₅O₃, MW 777.01) is the stable-isotope-labeled analog of N2-Trityl Valsartan Benzyl Ester, a key protected intermediate in the industrial synthesis of the angiotensin II AT1-receptor antagonist valsartan . The molecule carries nine deuterium atoms on the pentanoyl side chain (+9.05 Da mass shift relative to the unlabelled form, MW 767.96), while retaining both the N2-trityl protection on the tetrazole ring and the benzyl ester protection on the valine carboxyl terminus [1]. This dual-protection architecture preserves the full synthetic handles required for late-stage deprotection chemistry, distinguishing it from simpler deuterated valsartan analogs (e.g., valsartan-d9, MW 438.54) that lack these functional groups and cannot serve as process intermediates . The compound is supplied as an analytical reference standard for impurity profiling and as a precursor for the preparation of valsartan-d9 internal standards used in validated LC-MS/MS bioanalytical methods [2][3].

Why In-Class Valsartan Deuterated Standards Cannot Substitute for N2-Trityl Valsartan Benzyl Ester-d9 in Regulated Impurity and Intermediate Tracking Workflows


The N2-trityl benzyl ester scaffold occupies a unique position in the valsartan synthetic route: both protective groups must be sequentially removed — trityl deprotection under acidic conditions followed by benzyl ester hydrogenolysis — to liberate the active pharmaceutical ingredient [1][2]. Substituting with unlabelled N2-Trityl Valsartan Benzyl Ester (MW 767.96) eliminates the mass-spectrometric handle required for isotope dilution quantitation, as the unlabelled compound co-elutes with and is isobaric to process-derived impurities of the same scaffold, precluding selective MRM-based detection . Conversely, commercially available valsartan-d9 (MW 438.54) or valsartan-d3 (MW 438.54) lack both the trityl and benzyl ester moieties entirely; these simple deuterated analogs are suitable only as internal standards for the final drug substance but cannot trace the fate of protected intermediates through deprotection steps, assess trityl-group retention during workup, or serve as impurity reference standards for the N2-trityl benzyl ester impurity specified in pharmacopoeial monographs [3]. The deuterium atoms in N2-Trityl Valsartan Benzyl Ester-d9 are installed on the pentanoyl side chain — not on the trityl or benzyl groups — ensuring the isotopic label survives all intermediate purification and processing steps and is only lost upon deliberate final deprotection, thereby enabling mass-balance accountability throughout the entire downstream synthetic sequence [1][4].

Quantitative Differentiation Evidence for N2-Trityl Valsartan Benzyl Ester-d9 Versus Closest Analogs in Analytical and Synthetic Applications


Mass Shift Differential of +9.05 Da Enables Baseline-Resolved Isotope Dilution Mass Spectrometry Versus Unlabelled N2-Trityl Valsartan Benzyl Ester

N2-Trityl Valsartan Benzyl Ester-d9 exhibits a nominal mass shift of +9.05 Da (MW 777.01) relative to its unlabelled analog N2-Trityl Valsartan Benzyl Ester (MW 767.96), arising from the incorporation of nine deuterium atoms at the pentanoyl side chain . This mass difference exceeds the +3 Da shift of valsartan-d3 and the +8 Da shift of valsartan-d8, providing sufficient spectral separation to avoid isotopic cross-talk between the analyte and internal standard channels in multiple reaction monitoring (MRM) mode on triple-quadrupole instruments . In validated impurity profiling methods for valsartan API, the deuterated analog can be spiked at known concentrations into sample matrices, and the ratio of the D9:D0 peak areas — free from mutual interference — enables absolute quantification of the N2-trityl benzyl ester impurity with limits of detection governed solely by instrument sensitivity rather than co-elution constraints .

Isotope dilution mass spectrometry Impurity profiling LC-MS/MS quantification

Validated Extraction Recovery of 86.7% for Valsartan-d9 Demonstrates Matrix-Independent Internal Standard Performance in Pharmacokinetic Studies

In a validated HPLC-MS/MS bioanalytical method using valsartan-d9 (the final deprotected form of N2-Trityl Valsartan Benzyl Ester-d9) as the internal standard for valsartan quantification in rat plasma, the overall extraction recovery for valsartan-d9 was 86.7%, compared to 86.9% for the analyte valsartan — a difference of only 0.2 percentage points [1]. This near-identical recovery confirms that the deuterated analog exhibits matrix extraction behavior indistinguishable from the analyte, satisfying a core requirement for internal standard suitability per ICH M10 guidelines. The intra-run and inter-run precision values for valsartan were 1.3–2.5% and 2.1–3.2%, respectively, across a linear range of 0.50–20,000 ng/mL, demonstrating that the deuterated internal standard compensates effectively for ionization variability and sample preparation losses [1]. By contrast, non-deuterated structural analogs used as internal standards (e.g., candesartan or irbesartan) show divergent extraction recoveries and ionization efficiencies, introducing systematic bias that deuterated isotopologues inherently avoid [2].

Bioanalytical method validation Pharmacokinetics Plasma extraction recovery

Dual Synthetic Intermediate and Analytical Standard Functionality: N2-Trityl Valsartan Benzyl Ester-d9 Serves as Both Protected Precursor and Isotopic Tracer, Unlike Simple Valsartan-d9

N2-Trityl Valsartan Benzyl Ester-d9 retains both protective groups — the N2-trityl on the tetrazole and the benzyl ester on the valine carboxyl — making it a functional late-stage intermediate that can be carried through the final two-step deprotection sequence (acidic trityl removal followed by catalytic hydrogenolysis of the benzyl ester) to yield valsartan-d9 [1][2]. In contrast, commercially available valsartan-d9 (Cayman Item No. 25226; MW 438.54) is the fully deprotected final drug substance and cannot be used to track intermediate conversion efficiency, trityl-group mass balance, or impurity carryover from the protected scaffold . This dual functionality enables a single procurement to support both process chemistry optimization (monitoring deprotection kinetics by LC-MS) and bioanalytical method development (using the deprotected valsartan-d9 product as the internal standard), reducing the need for separate reference standard purchases . Patent literature explicitly identifies N-[[2′-(1-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]valine benzyl ester as the critical penultimate intermediate whose stability and purity directly determine final valsartan yield and impurity profile [2].

Deuterated API synthesis Process intermediate tracking Deprotection monitoring

Site-Specific Deuterium Incorporation on the Pentanoyl Side Chain Persists Through All Intermediate Purification Steps, Unlike Randomly Labeled or Ring-Deuterated Analogs

The nine deuterium atoms in N2-Trityl Valsartan Benzyl Ester-d9 are incorporated exclusively into the pentanoyl side chain (pentan-d9-amido moiety), as confirmed by the IUPAC name: N-(1-Oxopentyl-d9)-N-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester [1]. This site-specific labeling strategy ensures that the isotopic tag is chemically inert under all intermediate processing conditions: the pentanoyl amide is stable to the acidic conditions used for trityl deprotection and to the hydrogenolysis conditions used for benzyl ester removal [2]. In contrast, ring-deuterated valsartan analogs (e.g., phenyl-d₅-labeled variants) risk losing deuterium through electrophilic aromatic substitution side reactions during trityl chloride quenching, while randomly labeled forms introduce isotopic distribution complexity that complicates MRM transition selection and quantitative accuracy [3]. Following complete deprotection, the resulting valsartan-d9 product carries the full complement of nine deuterium atoms exclusively on the pentanoyl chain, providing a single, well-defined isotopic species (≥99% deuterated forms per Cayman Chemical specifications for valsartan-d9) suitable for precise isotope dilution quantification .

Stable isotope labeling Deuterium retention Process mass balance

Molecular Weight Differentiation of +99.18 Da Above Trityl Valsartan and +338.47 Da Above Valsartan-d9 Ensures Chromatographic Selectivity in Complex Impurity Matrices

The molecular weight of N2-Trityl Valsartan Benzyl Ester-d9 (777.01 Da) differs substantially from structurally related valsartan intermediates and impurities: +99.18 Da above Trityl Valsartan (677.83 Da; C₄₃H₄₃N₅O₃, the N2-trityl impurity without benzyl ester), +9.05 Da above unlabelled N2-Trityl Valsartan Benzyl Ester (767.96 Da), and +338.47 Da above valsartan-d9 (438.54 Da) . This large mass differential translates into significant reversed-phase chromatographic retention time differences: the benzyl ester moiety (calculated logP contribution of approximately +2.5) and trityl group (calculated logP contribution of approximately +5.0) impart substantially higher hydrophobicity compared to underivatized valsartan-d9, ensuring baseline chromatographic resolution (Rₛ > 2.0) from the final drug substance and its common impurities on standard C18 columns . For impurity profiling laboratories, this mass and retention time window means the deuterated N2-trityl benzyl ester standard can be spiked into valsartan API samples and selectively detected without interference from the valsartan peak (typical retention factor k′ difference >5), enabling unambiguous identification and quantification of the N2-trityl benzyl ester impurity at pharmacopoeial specification levels [1].

Chromatographic resolution Impurity separation Molecular weight differentiation

Optimal Procurement and Application Scenarios for N2-Trityl Valsartan Benzyl Ester-d9 in Regulated Pharmaceutical Development and Bioanalytical Workflows


Isotope Dilution LC-MS/MS Quantification of N2-Trityl Benzyl Ester Impurity in Valsartan API Batches for ANDA Regulatory Submissions

In ANDA (Abbreviated New Drug Application) filings, regulatory agencies require identification and quantification of all process-related impurities above the identification threshold (typically 0.1% for a maximum daily dose >2 g/day). N2-Trityl Valsartan Benzyl Ester-d9, with its +9.05 Da mass shift relative to the unlabelled impurity , can be spiked at precisely known concentrations (e.g., 0.05–5.0 µg/mL) into valsartan API solutions. The D9:D0 peak area ratio, measured by LC-MS/MS in MRM mode with transitions optimized for the trityl-benzyl ester scaffold, enables absolute quantification of the N2-trityl benzyl ester impurity with accuracy within ±8% and precision (CV) below 10%, as demonstrated by validated methods using valsartan-d9 internal standardization [1]. The large chromatographic retention difference (estimated ΔtR > 8 min) between the protected intermediate and the final valsartan API ensures no co-elution interference .

Late-Stage Deprotection Optimization and Mass-Balance Tracking During Deuterated Valsartan API Synthesis

Process chemistry teams synthesizing deuterated valsartan for use as a certified reference standard or internal standard can employ N2-Trityl Valsartan Benzyl Ester-d9 as both the starting material for the final deprotection sequence and the analytical tracer. The D9 label on the pentanoyl side chain remains intact through acidic trityl removal and benzyl ester hydrogenolysis, as confirmed by patent literature describing the stability of the pentanoyl amide under these conditions . By sampling the reaction mixture at timed intervals and monitoring the disappearance of the D9-labeled trityl benzyl ester peak (MW 777.01 → MW 438.54 after full deprotection) via LC-MS, process chemists can calculate first-order deprotection rate constants, optimize reaction endpoints, and quantify trityl-group mass balance — a capability not possible with unlabelled intermediates that are isobaric to process impurities [1]. The dual functionality of this compound eliminates the need to purchase separate labeled intermediates for process development and final internal standard preparation .

Cross-Validation of Impurity Methods Using Orthogonal Detection: HPLC-UV Versus LC-MS/MS With Deuterated Internal Standardization

Pharmacopoeial impurity methods for valsartan typically rely on HPLC-UV detection at 225 nm, where co-eluting compounds with similar chromophores can produce false-positive or inflated impurity results. By spiking N2-Trityl Valsartan Benzyl Ester-d9 as an internal standard into both the reference standard solution and the test sample, laboratories can cross-validate HPLC-UV purity results with LC-MS/MS quantitation . The deuterated analog provides a retention-time-matched internal standard for the N2-trityl benzyl ester impurity, and the +9.05 Da mass shift enables selective MRM detection free from matrix interference [1]. Discrepancies between UV-based area% and MS-based absolute quantification exceeding 15% relative difference flag potential co-elution issues, triggering further investigation as recommended by ICH Q2(R1) and USP general chapters on impurity methods .

Preparation of Valsartan-d9 Internal Standard for Multi-Analyte Pharmacokinetic Studies Requiring Regulatory-Compliant Bioanalysis

Contract research organizations (CROs) supporting bioequivalence studies of fixed-dose combination products containing valsartan (e.g., amlodipine/valsartan or sacubitril/valsartan) require valsartan-d9 as the stable-isotope-labeled internal standard for plasma quantification . Rather than purchasing valsartan-d9 directly — which may have limited vendor availability or extended lead times — laboratories can procure N2-Trityl Valsartan Benzyl Ester-d9 and perform the quantitative two-step deprotection (trityl removal followed by benzyl ester hydrogenolysis) to generate valsartan-d9 in-house. The resulting internal standard, carrying nine deuterium atoms exclusively on the pentanoyl chain, provides the validated performance demonstrated in published methods: 86.7% extraction recovery, linear range 0.50–20,000 ng/mL, and intra-/inter-day precision within 1.3–3.2% CV . This approach offers supply-chain resilience and the ability to prepare fresh internal standard on demand, avoiding degradation-related batch failures during long-term storage at −20 °C [1].

Quote Request

Request a Quote for N2-Trityl Valsartan Benzyl Ester-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.